molecular formula C7H8N4O2S B1308181 N-(2-Nitrophenyl)hydrazinecarbothioamide CAS No. 73305-12-1

N-(2-Nitrophenyl)hydrazinecarbothioamide

Cat. No. B1308181
CAS RN: 73305-12-1
M. Wt: 212.23 g/mol
InChI Key: SCSGXHUQNKDYPY-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)hydrazinecarbothioamide is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their ability to form complexes with various metals. These compounds are characterized by the presence of a thioamide group (-CSNH2) and a hydrazine moiety (-NHNH2), which can act as ligands in coordination chemistry. The specific compound of interest, while not directly studied in the provided papers, is related to the various hydrazinecarbothioamide derivatives that have been synthesized and characterized for their potential applications in fields such as catalysis, material science, and medicine.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of an isothiocyanate with hydrazine hydrate, as seen in the preparation of N-(3-Chlorophenyl)hydrazinecarbothioamide . This method can be adapted to synthesize this compound by reacting 2-nitrophenyl isothiocyanate with hydrazine hydrate under similar conditions. The reaction is generally carried out in a suitable solvent such as 2-propanol or ethanol, and the product can be further modified by condensation with various aldehydes to yield a range of arylidene derivatives .

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by the coordination of the sulfur and azomethine nitrogen atoms to metal centers. The ligands can exist in different tautomeric forms, such as thiolate or thione, depending on the metal and the coordination environment . The geometry around the metal center can vary from square planar to octahedral, influenced by the nature of the ligand and the metal ion . The presence of substituents on the phenyl ring, such as a nitro group, can affect the electronic properties of the ligand and consequently its coordination behavior.

Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives participate in various chemical reactions, primarily as ligands forming complexes with transition metals. These complexes exhibit diverse chemical reactivity depending on the metal and the ligand's electronic properties. For example, complexes with cobalt(III) and nickel(II) have been synthesized and characterized, showing different geometries and spectroscopic properties . The presence of a nitro group in this compound could introduce additional reactivity, such as redox chemistry, which could be explored in future studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives and their metal complexes are determined by various spectroscopic and analytical techniques. These compounds typically exhibit characteristic IR bands due to the azomethine (-C=N-) and thioamide (-C

Scientific Research Applications

  • Antimicrobial Activity : A study by AlJahdali, M. (2013) on novel thiosemicarbazone compounds, closely related to N-(2-Nitrophenyl)hydrazinecarbothioamide, demonstrated antimicrobial properties. These compounds and their Nickel(II) complexes were synthesized and showed effectiveness in inhibiting microbial growth (AlJahdali, 2013).

  • DNA/Protein Binding and Anticancer Activity : Muralisankar et al. (2016) researched N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide and its copper(II)/nickel(II) complexes. These compounds exhibited significant DNA/protein binding and demonstrated DNA cleavage without an external agent. Notably, they showed potent in vitro cytotoxicity against lung cancer cell lines, marking them as potential anticancer agents (Muralisankar et al., 2016).

  • Molecular Docking Studies for Antibacterial Applications : In 2018, Abu-Melha, S. synthesized and characterized N-(pyridin-2-yl)hydrazinecarbothioamide, a compound structurally similar to this compound. The study involved molecular docking against E. coli and S. aureus, indicating potential antibacterial applications (Abu-Melha, 2018).

  • Antioxidant and Urease Inhibition Activities : A study by Khan, I. et al. (2010) synthesized derivatives of hydrazinecarbothioamide and assessed them for antioxidant and urease inhibition activities. Some derivatives exhibited superior antioxidant activity and potent urease inhibitory activities, which are important in medicinal chemistry (Khan et al., 2010).

  • Catalytic and Sensor Applications : Tarai, A. & Baruah, J. (2018) investigated mononuclear complexes of divalent nickel and zinc with hydrazinecarbothioamide derivatives. Their study revealed potential applications in catalytic reactions and as sensors for detecting certain ions (Tarai & Baruah, 2018).

  • Fluorescent Probes for Iron Detection : A study by Marenco, M. J. C. et al. (2012) used a derivative of hydrazinecarbothioamide as a fluorescent sensor for Fe(III) in aqueous solutions. This highlights its potential use in detecting and quantifying iron in environmental and biological samples (Marenco et al., 2012).

  • Inhibition of Corrosion : Ebenso, E. et al. (2010) explored the inhibition potentials of thiosemicarbazides, similar to this compound, for preventing corrosion of mild steel in acidic medium. Their findings suggest these compounds as effective corrosion inhibitors (Ebenso et al., 2010).

  • Electrochemical Sensing Applications : Beitollahi, H. et al. (2008) developed a modified electrode using a derivative of hydrazinecarbothioamide for the selective detection of epinephrine, indicating its use in sensitive and selective electrochemical sensors (Beitollahi et al., 2008).

properties

IUPAC Name

1-amino-3-(2-nitrophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c8-10-7(14)9-5-3-1-2-4-6(5)11(12)13/h1-4H,8H2,(H2,9,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSGXHUQNKDYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397582
Record name N-(2-Nitrophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73305-12-1
Record name N-(2-Nitrophenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73305-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Nitrophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Nitrophenyl)-3-thiosemicarbazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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